Home > Products > Screening Compounds P131292 > 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide - 2034268-75-0

2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Catalog Number: EVT-2845279
CAS Number: 2034268-75-0
Molecular Formula: C17H15ClN4O
Molecular Weight: 326.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994) []

    Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. It is being investigated as a potential therapeutic for cancers driven by the RAS/RAF/MEK/ERK signaling pathway. []

2. 1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988) []

    Compound Description: PF-06459988 is a third-generation irreversible inhibitor designed to target T790M-containing EGFR mutants, often implicated in resistance to first-generation EGFR tyrosine kinase inhibitors. This compound displays high potency against these drug-resistant mutants while demonstrating minimal activity against wild-type EGFR. []

3. 4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide (16d) []

    Compound Description: Compound 16d is an analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β isoforms. 16d, along with TAS-116, represent a novel series of HSP90 inhibitors discovered through structure-activity relationship (SAR) optimization. These compounds exhibit oral bioavailability and demonstrate potent antitumor effects in preclinical models. []

4. 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (7w) []

    Compound Description: 7w is a potent GlyT1 inhibitor developed through a structure-based drug design approach. []

5. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) []

    Compound Description: Hu7691 is a potent and selective Akt inhibitor that demonstrates an improved cutaneous safety profile compared to earlier Akt inhibitors. Its development was driven by the observation that Akt2 isozyme inhibition might be a driver for keratinocyte apoptosis, a significant factor in Akt inhibitor-induced rash. Hu7691 exhibits low activity in inducing HaCaT (human keratinocyte) apoptosis while maintaining promising kinase selectivity and excellent anticancer cell proliferation potencies. []

6. 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033) []

    Compound Description: MK-8033 is a dual c-Met/Ron kinase inhibitor with a preferential binding affinity for the activated state of c-Met. It represents the first reported example of a specific inhibitor of protein kinases exhibiting this type of preferential binding. MK-8033 has demonstrated full inhibition of tumor growth in a c-Met amplified subcutaneous tumor xenograft model. []

7. 1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n) []

    Compound Description: 7n is a potent and orally available GlyT1 inhibitor. It emerged as a structurally diverse backup compound for 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (5, TP0439150) during a drug discovery program employing central nervous system multiparameter optimization (CNS MPO) guidelines. []

8. 4-(2-(4-chloro-1H-pyrazol-1-yl)ethylamino)-3-(6-(1-(3-fluoropropyl)piperidin-4-yl)-4-methyl-1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one (BMS-695735) []

    Compound Description: BMS-695735 is an orally efficacious inhibitor of the insulin-like growth factor-1 receptor kinase. It exhibits improved ADME properties, a lower risk for drug-drug interactions, and in vivo efficacy in multiple xenograft models. []

9. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine []

    Compound Description: This compound was synthesized and evaluated for its inhibitory potency against selected kinases, namely MPS1, MAPKAPK2, and p70S6Kβ/S6K2. These kinases are characterized by a rare cysteine residue in their hinge regions. []

Overview

2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique combination of functional groups, which may contribute to its biological activity. The chemical structure includes a chloro group, a benzamide moiety, and a pyridine-pyrazole hybrid, indicating possible interactions with various biological targets.

Source

The compound is synthesized through various methods in laboratory settings, primarily for research purposes. It may not be widely available commercially but can be sourced through specialized chemical suppliers or synthesized in research laboratories.

Classification

This compound falls under the classification of benzamides and chlorinated compounds. It is characterized by its structural complexity involving multiple heterocyclic rings, which are common in pharmaceutical compounds.

Synthesis Analysis

Methods

The synthesis of 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves several steps:

  1. Formation of the Benzamide: The initial step usually involves the reaction between 2-chlorobenzoyl chloride and an amine derivative to form the benzamide backbone.
  2. Pyridine and Pyrazole Integration: The next step integrates the pyrazole and pyridine components. This can be achieved through nucleophilic substitution reactions where the pyridine derivative is reacted with an appropriate pyrazole precursor.
  3. Final Modifications: Further modifications may include purification and characterization using techniques such as chromatography and spectroscopy to ensure the desired purity and structural integrity.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and minimize side reactions.

Molecular Structure Analysis

Structure

The molecular formula for 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is C17H17ClN4OC_{17}H_{17}ClN_{4}O. The compound features:

  • A chlorine atom attached to the benzene ring.
  • A benzamide functional group providing a site for potential biological activity.
  • A pyridine ring substituted with a pyrazole moiety, enhancing its pharmacological properties.

Data

The molecular weight of this compound is approximately 328.79 g/mol. Its structural representation can be visualized using molecular modeling software or databases like PubChem.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for benzamides and heterocycles:

  1. Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
  2. Hydrolysis: In acidic or basic conditions, the amide bond may hydrolyze, leading to the release of the corresponding carboxylic acid.
  3. Cross-Coupling Reactions: The chlorinated benzene may also engage in cross-coupling reactions (e.g., Suzuki or Heck reactions) to form more complex structures.

Technical Details

These reactions require specific conditions such as catalysts (e.g., palladium catalysts for cross-coupling) and solvents to facilitate the desired transformations efficiently.

Mechanism of Action

Process

The mechanism of action for 2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is not fully elucidated but may involve:

  1. Target Binding: The compound likely interacts with specific biological targets such as enzymes or receptors due to its structural features.
  2. Inhibition or Activation: Depending on its target, it may act as an inhibitor or activator, influencing various biochemical pathways.

Data

Further studies are required to determine the exact mechanism of action through biochemical assays and molecular docking studies.

Physical and Chemical Properties Analysis

Physical Properties

The compound is expected to have moderate solubility in organic solvents due to its hydrophobic aromatic rings but may have limited solubility in water due to its complex structure.

Chemical Properties

Key chemical properties include:

  • Melting Point: Not widely reported; experimental determination may be necessary.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.

Relevant data regarding reactivity should be assessed through experimental studies.

Applications

Scientific Uses

This compound has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases.
  2. Biological Research: Investigating its effects on specific biological pathways or cellular processes.
  3. Chemical Biology: Exploring its interactions with biomolecules could provide insights into drug design and development strategies.

Properties

CAS Number

2034268-75-0

Product Name

2-chloro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

IUPAC Name

2-chloro-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide

Molecular Formula

C17H15ClN4O

Molecular Weight

326.78

InChI

InChI=1S/C17H15ClN4O/c1-22-11-13(10-21-22)16-12(5-4-8-19-16)9-20-17(23)14-6-2-3-7-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23)

InChI Key

CKIATPRMDXERQV-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=CC=CC=C3Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.